Cas no 157836-53-8 (5-methyl-2-phenyl-3-furaldehyde)

5-methyl-2-phenyl-3-furaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxaldehyde,5-methyl-2-phenyl-
- 5-Methyl-2-phenyl-3-furaldehyde
- 5-methyl-2-phenylfuran-3-carbaldehyde
- AKOS006282330
- MS-22317
- 3-Furancarboxaldehyde, 5-methyl-2-phenyl-
- 5-methyl-2-phenyl-3-furaldehyde, AldrichCPR
- FT-0740214
- 157836-53-8
- DTXSID30439208
- DB-064185
- 5-methyl-2-phenyl-3-furaldehyde
-
- インチ: InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
- InChIKey: KWEAOVDZILYEET-UHFFFAOYSA-N
- ほほえんだ: CC1OC(C2C=CC=CC=2)=C(C=O)C=1
計算された属性
- せいみつぶんしりょう: 186.06800
- どういたいしつりょう: 186.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 30.2Ų
じっけんとくせい
- 密度みつど: 1.125
- ふってん: 302.6°Cat760mmHg
- フラッシュポイント: 99.4°C
- 屈折率: 1.576
- PSA: 30.21000
- LogP: 3.06750
5-methyl-2-phenyl-3-furaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M356935-100mg |
5-methyl-2-phenyl-3-furaldehyde |
157836-53-8 | 100mg |
$ 115.00 | 2022-06-03 | ||
TRC | M356935-10mg |
5-methyl-2-phenyl-3-furaldehyde |
157836-53-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | M356935-50mg |
5-methyl-2-phenyl-3-furaldehyde |
157836-53-8 | 50mg |
$ 70.00 | 2022-06-03 |
5-methyl-2-phenyl-3-furaldehyde 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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5-methyl-2-phenyl-3-furaldehydeに関する追加情報
Introduction to 5-methyl-2-phenyl-3-furaldehyde (CAS No. 157836-53-8)
5-methyl-2-phenyl-3-furaldehyde, also known by its CAS number 157836-53-8, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its aromatic and aldehyde functionalities, which confer it with a range of interesting properties and reactivity profiles.
The molecular formula of 5-methyl-2-phenyl-3-furaldehyde is C10H8O2, and it has a molecular weight of approximately 164.17 g/mol. The compound features a furan ring with a methyl group at the 5-position and a phenyl group at the 2-position, along with an aldehyde functional group at the 3-position. This combination of functional groups provides a rich platform for chemical transformations and biological interactions.
In the realm of organic synthesis, 5-methyl-2-phenyl-3-furaldehyde serves as a valuable building block for the synthesis of more complex molecules. Its reactivity is primarily centered around the aldehyde group, which can participate in various reactions such as aldol condensations, nucleophilic additions, and reduction reactions. These reactions enable the formation of diverse derivatives that can be tailored for specific applications.
Recent research has highlighted the potential of 5-methyl-2-phenyl-3-furaldehyde in pharmaceutical development. Studies have shown that compounds derived from this scaffold exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of 5-methyl-2-phenyl-3-furaldehyde demonstrated significant inhibitory effects on cancer cell proliferation, making them potential candidates for further drug development.
Beyond pharmaceuticals, 5-methyl-2-phenyl-3-furaldehyde has also found applications in materials science. Its unique chemical structure makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have explored the use of 5-methyl-2-phenyl-3-furaldehyde-based polymers in the development of novel electronic materials with enhanced conductivity and stability.
The synthesis of 5-methyl-2-phenyl-3-furaldehyde can be achieved through various routes, depending on the desired purity and scale. One common method involves the condensation of 4-methylfuran with benzaldehyde followed by oxidation to form the aldehyde. This process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more sustainable and environmentally friendly synthetic methods for this compound.
In terms of safety and handling, it is important to note that while 5-methyl-2-phenyl-3-furaldehyde is not classified as a hazardous material under current regulations, proper precautions should always be taken when working with any chemical compound. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.
The future prospects for 5-methyl-2-phenyl-3-furaldehyde are promising. Ongoing research continues to uncover new applications and derivatives of this compound, driving innovation in multiple scientific disciplines. As our understanding of its properties and reactivity deepens, it is likely that we will see even more diverse and impactful uses for this versatile organic molecule.
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